L-Serine, L-valyl-L-tryptophyl-L-isoleucyl-

Description

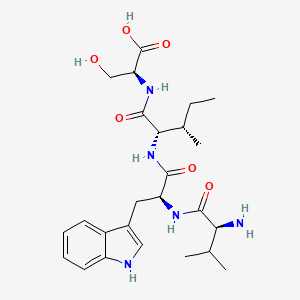

L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- is a tetrapeptide comprising L-serine linked sequentially to L-valine, L-tryptophan, and L-isoleucine residues. Structurally, its backbone is defined by peptide bonds between these amino acids, with side chains contributing to hydrophobicity (valine, isoleucine) and aromaticity (tryptophan).

Properties

CAS No. |

651035-04-0 |

|---|---|

Molecular Formula |

C25H37N5O6 |

Molecular Weight |

503.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C25H37N5O6/c1-5-14(4)21(24(34)29-19(12-31)25(35)36)30-22(32)18(28-23(33)20(26)13(2)3)10-15-11-27-17-9-7-6-8-16(15)17/h6-9,11,13-14,18-21,27,31H,5,10,12,26H2,1-4H3,(H,28,33)(H,29,34)(H,30,32)(H,35,36)/t14-,18-,19-,20-,21-/m0/s1 |

InChI Key |

HFWVGAOVCWVBJP-ZTIIYBLCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the amine group of the growing peptide chain.

Deprotection: The protecting group on the amine of the newly added amino acid is removed, usually with a reagent like TFA.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.

Industrial Production Methods

Industrial production of peptides like L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce large quantities of specific peptides.

Chemical Reactions Analysis

Types of Reactions

L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidized derivatives.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Various alkylating agents or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications in treating neurological disorders and as a component of peptide-based drugs.

Industry: Utilized in the development of bio-based chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. For instance, the tryptophan residue can interact with serotonin receptors, influencing neurotransmission. The peptide can also modulate enzyme activity by binding to active sites or allosteric sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₃₂H₄₈N₆O₈ (based on similar tetrapeptides in ).

- Molecular Weight : ~724.8 g/mol.

- Functional Groups : Hydroxyl (serine), indole (tryptophan), and branched aliphatic chains (valine, isoleucine).

Comparison with Similar Compounds

Structural Comparisons

Structural Insights :

Functional and Mechanistic Comparisons

Key Differences :

- Free L-Serine directly modulates NMDA receptors and is critical for neurotransmitter synthesis, whereas L-serine-containing peptides (e.g., the target compound) may target specific protein-protein interactions or lysosomal pathways .

- Phosphatidyl L-Serine is a lipid derivative with distinct mechanisms (membrane stabilization) compared to peptide-bound serine .

Metabolic and Pharmacokinetic Profiles

Insights :

Clinical and Market Considerations

Biological Activity

L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- is a peptide composed of four amino acids: L-serine, L-valine, L-tryptophan, and L-isoleucine. This compound exhibits a range of biological activities that make it a subject of interest in various fields, particularly in neurobiology and pharmacology. This article delves into the biological activity of this peptide, supported by research findings, case studies, and data tables.

Structure and Properties

The molecular formula for L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- is C22H32N4O5, with a molar mass of approximately 503.6 g/mol. The unique sequence of amino acids contributes to its biochemical properties and potential applications.

Key Features:

- L-Serine: Plays a crucial role in various biological processes, including neurotransmitter synthesis.

- L-Valine: An essential branched-chain amino acid involved in muscle metabolism.

- L-Tryptophan: Precursor to serotonin, influencing mood and sleep.

- L-Isoleucine: Another branched-chain amino acid important for energy regulation.

Neuroprotective Effects

Research indicates that L-serine possesses neuroprotective properties. It acts through various biochemical pathways that enhance neuronal health and function. For instance, it serves as a precursor for D-serine, which is critical for NMDA receptor activation. This mechanism is particularly relevant in conditions like GRINpathies—disorders caused by mutations in GRIN genes affecting NMDA receptors.

Clinical Findings:

A phase 2A clinical trial involving 24 patients with GRINpathies demonstrated that oral supplementation of L-serine improved cognitive and motor functions while reducing seizure frequency. The study highlighted the importance of L-serine in enhancing NMDA receptor function in affected individuals .

Role in Neurological Disorders

L-serine has been investigated for its therapeutic potential in several neurological disorders:

- Amyotrophic Lateral Sclerosis (ALS): Studies suggest that supplementation may slow disease progression.

- Alzheimer’s Disease: Research indicates that L-serine treatment can reduce amyloid-beta production and improve cognitive performance in animal models .

- Epilepsy: Trials have shown a decrease in seizure frequency among patients receiving L-serine .

L-serine's biological activities are attributed to its involvement in several key processes:

- Neurotransmitter Synthesis: It is vital for synthesizing glycine and cysteine, both important neurotransmitters.

- Phosphorylation Sites: Acts as a phosphorylation site in proteins, influencing signaling pathways.

- Calcium Entry Regulation: Enhances NMDA receptor activation, facilitating calcium entry into neurons, which is crucial for synaptic plasticity .

Clinical Trial on GRINpathies

A significant clinical trial led by Dr. Àngels García-Cazorla explored the effects of L-serine on children with GRINpathies. The results indicated:

- Improvement in Neurological Symptoms: Notable enhancements in attention span and reduction in hyperactivity.

- Variable Treatment Response: Effectiveness was more pronounced in patients with milder symptoms .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Valyl-L-Tryptophyl-L-Isoleucyl | C22H32N4O5 | Similar structure but lacks serine component |

| L-Tryptophyl-L-Valyl-L-Alanylisoleucine | C24H36N4O5 | Contains alanine instead of serine |

| L-Valyl-L-Alanylisoleucine | C20H30N4O4 | Simpler structure with fewer amino acids |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.